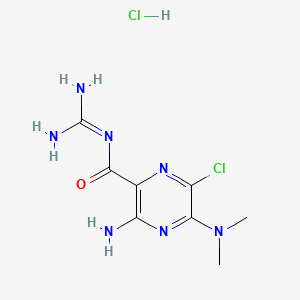
(1-(2-吗啉代乙基)-1H-吲哚-3-基)(2,2,3,3-四甲基环丙基)甲酮
描述
A-796260 是一种由雅培制药公司开发的合成大麻素。它是一种对大麻素 CB2 受体具有强效和选择性的激动剂,对 CB1 受体的亲和力很低。 这种化合物在临床前研究中显示出其镇痛和抗炎特性的巨大潜力,尤其是在神经性疼痛模型中 .
科学研究应用
化学: 用作大麻素受体配体研究中的参考化合物。
生物学: 调查其通过 CB2 受体激活调节免疫反应的作用。
医学: 探索其镇痛和抗炎特性,特别是在治疗神经性疼痛和炎症性疾病中。
作用机制
A-796260 主要通过激活大麻素 CB2 受体发挥其作用。该受体主要在免疫细胞中表达,并参与调节炎症反应。 当与 CB2 受体结合时,A-796260 会激活细胞内信号通路,从而导致抑制促炎细胞因子的产生并减少疼痛信号 .
生化分析
Biochemical Properties
A-796260 interacts primarily with the cannabinoid CB2 receptor, exhibiting high affinity and selectivity for this receptor over the CB1 receptor . The compound’s interaction with the CB2 receptor involves binding to the receptor’s active site, leading to receptor activation. This activation triggers a cascade of intracellular signaling pathways that modulate various biochemical reactions. A-796260 does not significantly interact with other enzymes or proteins, making it a highly selective CB2 receptor agonist .
Cellular Effects
A-796260 has been shown to influence various cellular processes, particularly in immune cells. By activating the CB2 receptor, A-796260 modulates cell signaling pathways involved in inflammation and pain. This activation leads to the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory cytokines, thereby reducing inflammation . Additionally, A-796260 affects gene expression related to immune response and cellular metabolism, further contributing to its anti-inflammatory effects .
Molecular Mechanism
The molecular mechanism of A-796260 involves its binding to the CB2 receptor, which is predominantly expressed in immune cells. Upon binding, A-796260 activates the receptor, leading to the inhibition of adenylate cyclase and a subsequent decrease in cyclic AMP (cAMP) levels . This reduction in cAMP levels results in the activation of mitogen-activated protein kinases (MAPKs) and other downstream signaling molecules, ultimately leading to the modulation of gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A-796260 have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that A-796260 maintains its efficacy in reducing inflammation and pain over extended periods . Prolonged exposure to A-796260 may lead to receptor desensitization, resulting in a diminished response over time .
Dosage Effects in Animal Models
In animal models, the effects of A-796260 vary with different dosages. At low doses, A-796260 effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may induce toxic effects, including hepatotoxicity and immunosuppression . The therapeutic window for A-796260 is relatively narrow, necessitating careful dosage optimization in preclinical and clinical studies .
Metabolic Pathways
A-796260 undergoes extensive metabolism in the liver, primarily through phase I metabolic reactions . The major metabolic pathways involve oxidative morpholine cleavage, hydroxylation, and dihydroxylation followed by dehydrogenation . These metabolic reactions are mediated by various cytochrome P450 isozymes, including CYP3A4 and CYP2D6 . The metabolites of A-796260 are excreted primarily through the urine .
Transport and Distribution
A-796260 is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach its target receptors . Additionally, A-796260 may interact with specific transporters and binding proteins that influence its localization and accumulation within tissues .
Subcellular Localization
The subcellular localization of A-796260 is primarily within the cytoplasm, where it interacts with the CB2 receptor . The compound’s activity is influenced by its localization, as it needs to reach the receptor’s active site to exert its effects . Post-translational modifications and targeting signals may also play a role in directing A-796260 to specific cellular compartments .
准备方法
合成路线和反应条件
A-796260 的合成涉及几个关键步骤:
吲哚核的形成: 吲哚核通过费歇尔吲哚合成法合成,该方法涉及在酸性条件下苯肼与酮的反应。
吗啉基的引入: 吗啉基通过亲核取代反应引入,其中卤代前体与吗啉反应。
环丙基酮的形成: 四甲基环丙基酮部分通过傅克酰基化反应引入,使用合适的环丙基酮前体和路易斯酸催化剂.
工业生产方法
A-796260 的工业生产可能遵循类似的合成路线,但规模更大,并针对产量和纯度进行优化。这可能涉及连续流动化学技术,以提高反应效率和可扩展性。
化学反应分析
反应类型
A-796260 会发生几种类型的化学反应:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化衍生物。
还原: 还原反应可以改变酮基,可能将其转化为醇。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用诸如氢化锂铝或硼氢化钠之类的还原剂。
取代: 亲电取代反应通常在酸性或碱性条件下使用卤素或硝基化合物等试剂。
主要产物
这些反应形成的主要产物包括氧化衍生物、还原醇和取代吲哚化合物,每种化合物在生物活性方面都有潜在的差异。
相似化合物的比较
与其他类似化合物相比,A-796260 独特之处在于其对 CB2 受体的选择性很高。一些相关化合物包括:
A-834735: 另一种具有类似镇痛特性的 CB2 受体激动剂。
A-836339: 具有类似结构但不同的受体结合亲和力的化合物。
A-796260 因其对 CB2 受体的高度选择性而脱颖而出,使其成为研究 CB2 介导效应而没有与 CB1 受体激活相关的精神活性效应的宝贵工具。
如果您有任何其他问题或需要更多详细信息,请随时提问!
属性
IUPAC Name |
[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-21(2)20(22(21,3)4)19(25)17-15-24(18-8-6-5-7-16(17)18)10-9-23-11-13-26-14-12-23/h5-8,15,20H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFHOMLAFTWDFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010107 | |
| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895155-26-7 | |
| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895155-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1-[2-(4-Morpholinyl)ethyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801010107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 895155-26-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | A-796260 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N69DXA53Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















